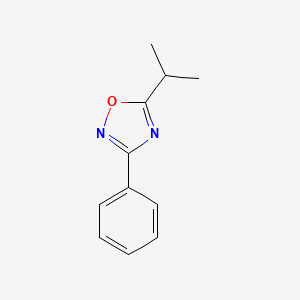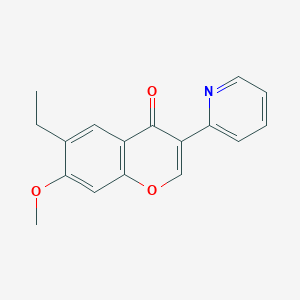
N'-((5-Methyl-2-thienyl)methylene)-1H-benzimidazole-6-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-((5-Methyl-2-thienyl)methylene)-1H-benzimidazole-6-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzimidazole core linked to a thienyl group through a methylene bridge, with a carbohydrazide functional group attached. Its molecular formula is C13H11N3OS, and it has a molecular weight of approximately 257.31 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-((5-Methyl-2-thienyl)methylene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation of 5-methyl-2-thiophenecarboxaldehyde with 1H-benzimidazole-6-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general steps are as follows:
Preparation of 1H-benzimidazole-6-carbohydrazide: This intermediate can be synthesized by reacting 1H-benzimidazole-6-carboxylic acid with hydrazine hydrate.
Condensation Reaction: The 1H-benzimidazole-6-carbohydrazide is then reacted with 5-methyl-2-thiophenecarboxaldehyde in ethanol under reflux. The reaction mixture is typically heated for several hours to ensure complete condensation.
Purification: The resulting product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
While the laboratory synthesis of N’-((5-Methyl-2-thienyl)methylene)-1H-benzimidazole-6-carbohydrazide is well-documented, industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and purity. This could include continuous flow synthesis techniques and the use of automated reactors to maintain consistent reaction conditions.
化学反应分析
Types of Reactions
N’-((5-Methyl-2-thienyl)methylene)-1H-benzimidazole-6-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the methylene bridge to a more reduced form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thienyl or benzimidazole groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学研究应用
N’-((5-Methyl-2-thienyl)methylene)-1H-benzimidazole-6-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Preliminary studies suggest it may have antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which N’-((5-Methyl-2-thienyl)methylene)-1H-benzimidazole-6-carbohydrazide exerts its effects is primarily through its interaction with biological macromolecules. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved may include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It may interact with cell surface receptors, modulating signal transduction pathways.
相似化合物的比较
N’-((5-Methyl-2-thienyl)methylene)-1H-benzimidazole-6-carbohydrazide can be compared with other similar compounds, such as:
N’-((5-Methyl-2-thienyl)methylene)-2-thiophenecarbohydrazide: Similar structure but with a thiophene ring instead of a benzimidazole.
N’-((5-Methyl-2-thienyl)methylene)-2-phenyl-4-quinolinecarbohydrazide: Contains a quinoline ring, offering different electronic properties.
N’-((3-Methyl-2-thienyl)methylene)-2-thiophenecarbohydrazide: Variation in the position of the methyl group on the thienyl ring.
These compounds share structural similarities but differ in their specific functional groups and ring systems, which can lead to variations in their chemical reactivity and biological activity.
属性
分子式 |
C14H12N4OS |
|---|---|
分子量 |
284.34 g/mol |
IUPAC 名称 |
N-[(E)-(5-methylthiophen-2-yl)methylideneamino]-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C14H12N4OS/c1-9-2-4-11(20-9)7-17-18-14(19)10-3-5-12-13(6-10)16-8-15-12/h2-8H,1H3,(H,15,16)(H,18,19)/b17-7+ |
InChI 键 |
WKIUNCSUZSJKEF-REZTVBANSA-N |
手性 SMILES |
CC1=CC=C(S1)/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3 |
规范 SMILES |
CC1=CC=C(S1)C=NNC(=O)C2=CC3=C(C=C2)N=CN3 |
溶解度 |
>42.7 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Propanedione, 1,3-bis[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B11996013.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(2-chlorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11996019.png)
![N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]butanamide](/img/structure/B11996035.png)


![(3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11996054.png)



![2-{[2-(Acetyloxy)-3,5,6-trichlorophenyl]thio}-3,4,6-trichlorophenyl acetate](/img/structure/B11996086.png)
![N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-2-methylpropanamide](/img/structure/B11996098.png)



